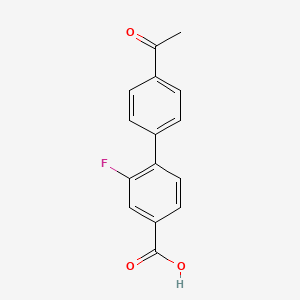

4-(4-Acetylphenyl)-3-fluorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-acetylphenyl)-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO3/c1-9(17)10-2-4-11(5-3-10)13-7-6-12(15(18)19)8-14(13)16/h2-8H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMFTJLXJVMHJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00689773 | |

| Record name | 4'-Acetyl-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262005-90-2 | |

| Record name | 4'-Acetyl-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(4-Acetylphenyl)-3-fluorobenzoic acid

Introduction: Strategic Importance of 4-(4-Acetylphenyl)-3-fluorobenzoic acid

This compound is a highly functionalized biaryl scaffold of significant interest in medicinal chemistry and materials science. Its structural motifs—a fluorinated benzoic acid and an acetylphenyl group—are key pharmacophores that can modulate pharmacokinetic properties and binding interactions with biological targets. The presence of the carboxylic acid and ketone functionalities provides versatile handles for further chemical modifications, making it a valuable building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of a robust and widely applicable synthetic strategy for this compound, focusing on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The protocols described herein are designed for researchers, scientists, and drug development professionals, with a focus on experimental causality, reproducibility, and safety.

Overall Synthetic Strategy: A Convergent Approach

The most efficient and modular route to this compound is a convergent synthesis centered around a Suzuki-Miyaura cross-coupling reaction. This strategy involves the synthesis of two key building blocks, 4-bromo-3-fluorobenzoic acid (I) and (4-acetylphenyl)boronic acid (II) , which are then coupled to form the final product (III) . This approach allows for the independent synthesis and purification of the precursors, leading to higher overall yields and purity of the final compound.

Caption: Overall convergent synthetic workflow for this compound.

Part 1: Synthesis of Precursor I - 4-Bromo-3-fluorobenzoic acid

4-Bromo-3-fluorobenzoic acid serves as the aryl halide partner in the Suzuki coupling. A common and effective method for its preparation is the oxidation of the corresponding toluene derivative.[1]

Experimental Protocol: Oxidation of 4-Bromo-3-fluorotoluene

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-bromo-3-fluorotoluene (1.0 eq), pyridine (as a co-solvent), and water (1:1 pyridine/water).

-

Oxidation: While stirring, gradually add potassium permanganate (KMnO₄, 4.2 eq) in portions. The exothermic reaction should be controlled by the rate of addition.

-

Heating: Heat the reaction mixture to 90 °C and maintain for 3 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.[1]

-

Work-up: Cool the mixture to room temperature and filter through a pad of celite to remove the manganese dioxide (MnO₂) byproduct. Wash the celite pad with a 3N sodium hydroxide (NaOH) solution and then with water.[1]

-

Acidification and Isolation: Combine the aqueous filtrates and acidify to a pH of 2 with 6N hydrochloric acid (HCl). A white precipitate of 4-bromo-3-fluorobenzoic acid will form.

-

Purification: Filter the solid, wash with cold water, and dry under vacuum to yield the final product. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for higher purity.

| Reagent/Material | Molecular Weight ( g/mol ) | Moles (Relative) | Quantity |

| 4-Bromo-3-fluorotoluene | 189.02 | 1.0 | 20.0 g |

| Potassium Permanganate | 158.03 | 4.2 | 66.0 g |

| Pyridine/Water (1:1) | - | - | 200 mL |

| 3N Sodium Hydroxide | 40.00 | - | 500 mL |

| 6N Hydrochloric Acid | 36.46 | - | As needed |

| Expected Yield | 219.01 | - | ~73% (17.0 g) [1] |

Part 2: Synthesis of Precursor II - (4-acetylphenyl)boronic acid

(4-acetylphenyl)boronic acid is the organoboron partner in the coupling reaction. Its synthesis from 4'-bromoacetophenone requires protection of the ketone functionality, as it is incompatible with the organometallic intermediates (Grignard or organolithium reagents) used in borylation.[2]

Experimental Protocol: Ketal-Protected Route from 4'-Bromoacetophenone

-

Ketal Protection: Reflux a mixture of 4'-bromoacetophenone (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (p-TSA) in toluene, using a Dean-Stark apparatus to remove water. Monitor by TLC until the starting material is consumed.

-

Grignard Formation: In a separate, flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), activate magnesium turnings (1.2 eq). Add a solution of the protected bromoacetophenone ketal in anhydrous tetrahydrofuran (THF) dropwise to initiate Grignard reagent formation.

-

Borylation: Cool the Grignard solution to -78 °C (dry ice/acetone bath) and add triisopropyl borate (1.5 eq) dropwise, maintaining the low temperature.

-

Hydrolysis/Deprotection: Allow the mixture to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Acidify with 2N HCl and stir vigorously to hydrolyze both the borate ester and the ketal protecting group.

-

Isolation and Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

| Reagent/Material | Molecular Weight ( g/mol ) | Notes |

| 4'-Bromoacetophenone | 199.04 | Starting Material |

| Ethylene Glycol | 62.07 | Protecting Agent |

| p-Toluenesulfonic acid | 172.20 | Catalyst |

| Magnesium Turnings | 24.31 | For Grignard Reagent |

| Triisopropyl Borate | 188.08 | Boron Source |

| Anhydrous THF | - | Solvent |

| Expected Yield | 163.97 | ~80% [2] |

Part 3: Core Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide.[3] It is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and commercial availability of catalysts and reagents.[4][5]

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (4-bromo-3-fluorobenzoic acid), forming a Pd(II) complex.

-

Transmetalation: The base activates the boronic acid, facilitating the transfer of the acetylphenyl group from boron to the palladium center, displacing the halide.

-

Reductive Elimination: The two aryl groups on the palladium complex are eliminated to form the C-C bond of the biaryl product, regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a Schlenk flask, add 4-bromo-3-fluorobenzoic acid (1.0 eq), (4-acetylphenyl)boronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq), and a base such as sodium carbonate (Na₂CO₃, 3.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically a 3:1 to 5:1 ratio of an organic solvent (e.g., Toluene, Dioxane, or 1,2-dimethoxyethane (DME)) and water.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (Nitrogen or Argon) to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with water and acidify with 1N HCl to a pH of ~3-4.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by flash column chromatography to yield pure this compound.

| Reagent/Material | Molecular Weight ( g/mol ) | Moles (Relative) |

| 4-Bromo-3-fluorobenzoic acid | 219.01 | 1.0 |

| (4-acetylphenyl)boronic acid | 163.97 | 1.2 |

| Pd(PPh₃)₄ | 1155.56 | 0.03 |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 3.0 |

| Toluene/Water (4:1) | - | - |

| Final Product | 258.24 [6] | - |

Characterization

-

Appearance: White to off-white solid.

-

Molecular Formula: C₁₅H₁₁FO₃[6]

-

Molecular Weight: 258.24 g/mol [6]

-

Spectroscopic Data (Predicted):

-

¹H NMR (400 MHz, DMSO-d₆): δ ~13.5 (s, 1H, COOH), 8.10 (d, J=8.4 Hz, 2H, Ar-H), 7.95 (m, 2H, Ar-H), 7.80 (m, 1H, Ar-H), 7.70 (t, J=8.0 Hz, 1H, Ar-H), 2.65 (s, 3H, COCH₃).

-

¹³C NMR (101 MHz, DMSO-d₆): δ ~197.5 (C=O), 166.0 (COOH), 160.0 (d, J=250 Hz, C-F), 143.0, 137.0, 135.0, 132.0 (d, J=3 Hz), 130.0, 129.0, 125.0 (d, J=15 Hz), 118.0 (d, J=22 Hz), 27.0 (CH₃).

-

¹⁹F NMR (376 MHz, DMSO-d₆): Chemical shift will be characteristic of a fluoro-substituted benzoic acid.

-

Conclusion

This guide outlines a reliable and scalable synthetic route to this compound via a Suzuki-Miyaura cross-coupling. The convergent strategy, coupled with well-established protocols for the synthesis of the key precursors, provides a robust framework for obtaining this valuable compound in high purity and yield. The mechanistic insights and detailed experimental procedures are intended to empower researchers to successfully implement and adapt these methods for their specific applications in drug discovery and materials science.

References

- Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid. (n.d.).

- Synthesis of 4-fluoro-3-bromobenzoic acid methyl ester. (n.d.). PrepChem.com.

- 4-Acetylphenylboronic acid | 149104-90-5. (n.d.). ChemicalBook.

- 4-Bromo-3-fluorobenzoic acid | 153556-42-4. (n.d.). ChemicalBook.

- An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. (n.d.). Quick Company.

- 4-Acetylphenylboronic acid 95 | 149104-90-5. (n.d.). Sigma-Aldrich.

- Chao, J., Wang, W., Wu, W., Luo, X., & Ling, Y. (2004). A Convenient and Practical Preparation of Acetylphenyl Boronic Acids. Chinese Journal of Chemistry, 22(6), 734-736.

- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal, 8(11).

- 4-Acetylphenylboronic acid | CAS 149104-90-5. (n.d.). CymitQuimica.

- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.

- 4-Acetylphenylboronic acid. (n.d.). LookChem.

- p-FLUOROBENZOIC ACID. (n.d.). Organic Syntheses Procedure.

- Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. (2022).

- 4-(3-Acetylphenyl)-3-fluorobenzoic acid - Data Sheet. (n.d.). United States Biological.

- C. Al-Masum, M., & M. Islam, S. (2018). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Synthesis, 15(6), 768-785.

- 4-Fluorobenzoic acid, 3,4-dimethylphenyl ester. (n.d.). SpectraBase.

- Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. (n.d.). The Royal Society of Chemistry.

- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.

- Benzoic acid, 4-chloro-, 4-acetylphenyl ester. (n.d.). SpectraBase.

- Supramolecular complex of adamantane-ligated palladium with dimethyl-β-cyclodextrin: A recyclable catalyst for Suzuki-Miyaura coupling in w

- Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl. (n.d.).

- A highly efficient and green approach for Suzuki–Miyaura coupling reaction in water catalyzed by a water-soluble palladium complex. (n.d.). Organic & Biomolecular Chemistry.

- 3-(3-Acetylphenyl)-4-fluorobenzoic acid | C15H11FO3 | CID 53226009. (n.d.). PubChem.

- This compound, 97% Purity, C15H11FO3, 25 grams. (n.d.). CP Lab Safety.

- Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. (2015).

- 4-Fluorobenzoic acid. (n.d.). In Wikipedia.

Sources

- 1. 4-Bromo-3-fluorobenzoic acid | 153556-42-4 [chemicalbook.com]

- 2. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 4-乙酰苯基硼酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. usbio.net [usbio.net]

"physicochemical properties of 4-(4-Acetylphenyl)-3-fluorobenzoic acid"

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Acetylphenyl)-3-fluorobenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, a molecule of interest in medicinal chemistry. The characterization of properties such as lipophilicity (LogP), acidity (pKa), and aqueous solubility is fundamental to modern drug discovery, directly influencing a compound's pharmacokinetic and pharmacodynamic profile.[1] This document details not only the theoretical importance of these parameters but also provides field-proven, step-by-step experimental protocols for their determination. By grounding these methodologies in established scientific principles, this guide serves as a vital resource for researchers aiming to predict and optimize the drug-like qualities of this and similar chemical entities, thereby reducing attrition in the development pipeline.[2]

Introduction: The Role of Physicochemical Properties in Drug Viability

The journey of a new chemical entity (NCE) from discovery to a viable clinical candidate is fraught with challenges, with a significant percentage of failures attributed to poor pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties. The physicochemical characteristics of a molecule are the primary determinants of its behavior within a biological system.[3][4] Properties such as lipophilicity, solubility, and ionization state govern a drug's ability to dissolve in gastrointestinal fluids, permeate cellular membranes, and interact with its biological target.[4][5]

Therefore, a thorough physicochemical profiling of a compound like this compound is not merely a data-gathering exercise; it is a critical, early-stage strategy to forecast its in vivo performance and guide lead optimization.[5] This guide bridges theory and practice, offering robust protocols that ensure data integrity and provide actionable insights for drug development professionals.

Core Physicochemical Profile

Molecular Structure and Identity

A precise understanding of the molecular structure is the foundation of all physicochemical analysis.

-

Chemical Name: this compound

-

Molecular Formula: C₁₅H₁₁FO₃

-

CAS Number: 1262005-81-1 (for the related isomer 4-(3-Acetylphenyl)-3-fluorobenzoic acid)[6][7]

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁FO₃ | [6][7] |

| Molecular Weight | 258.24 g/mol | [6][7] |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F | N/A |

| InChI Key | N/A | N/A |

Lipophilicity: The Partition Coefficient (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters.[3] It is quantified by the octanol-water partition coefficient (LogP), which influences membrane permeability, plasma protein binding, and metabolic pathways.[8] A LogP value that is too high can lead to poor aqueous solubility and non-specific toxicity, while a value that is too low may hinder absorption across lipid membranes.[8]

The traditional "shake-flask" method can be time-consuming. A reverse-phase high-performance liquid chromatography (RP-HPLC) method offers a robust, high-throughput alternative for estimating LogP by correlating a compound's retention time with that of known standards.[9][10]

Principle: The retention time (tR) of a compound on a hydrophobic stationary phase (like C18) is proportional to its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be interpolated.

Step-by-Step Methodology:

-

System Preparation:

-

HPLC System: Agilent 1200 Infinity Series or equivalent, equipped with a Diode Array Detector (DAD).[11]

-

Column: C18 stationary phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., acetonitrile or methanol).

-

-

Calibration Standard Preparation:

-

Prepare stock solutions (e.g., 1 mg/mL) of at least five reference standards with well-established LogP values spanning a relevant range (e.g., LogP 1 to 5).

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

-

Chromatographic Run:

-

Inject the calibration standards and the test compound onto the HPLC system.

-

Run a solvent gradient to ensure elution of all compounds.

-

-

Data Analysis:

-

Record the retention time (tR) for each standard and the test compound.

-

Plot a calibration curve of the known LogP values of the standards against their corresponding log k' (logarithm of the retention factor), where k' = (tR - t₀) / t₀. (t₀ is the column dead time).

-

Determine the log k' of the test compound and use the calibration curve's linear regression equation to calculate its LogP value.[12]

-

Diagram: HPLC-Based LogP Determination Workflow

Caption: Workflow for determining LogP using RP-HPLC.

Acidity: The Dissociation Constant (pKa)

The pKa is the pH at which a molecule exists in a 50:50 equilibrium between its protonated and deprotonated (ionized) forms. For an acidic compound like this compound, the carboxylic acid moiety will ionize. This is critically important, as the ionization state affects solubility, permeability, and receptor binding.[13] Generally, the un-ionized form is more lipid-soluble and more readily crosses biological membranes, while the ionized form is more water-soluble.

Potentiometric titration is a highly accurate and widely used method for pKa determination.[14]

Principle: A solution of the acidic compound is titrated with a strong base of known concentration. The pH of the solution is monitored throughout the titration. The pKa is equal to the pH at the half-equivalence point, where half of the acid has been neutralized.[15][16]

Step-by-Step Methodology:

-

Equipment Setup:

-

Calibrated pH meter and electrode.

-

Automated titrator or manual burette.

-

Magnetic stirrer and stir bar.

-

-

Solution Preparation:

-

Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., a water/co-solvent mixture like methanol if solubility is low). A typical concentration is around 0.01 M.

-

Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH), ensuring it is carbonate-free.[14]

-

-

Titration Procedure:

-

Place the sample solution in a beaker with a stir bar and immerse the pH electrode.

-

Begin stirring and record the initial pH.

-

Add the NaOH titrant in small, precise increments, recording the pH after each addition. Allow the reading to stabilize before proceeding.

-

Continue the titration well past the equivalence point (the point of steepest pH change).

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point volume (Veq), which is the inflection point of the curve (often found by taking the first or second derivative of the curve).

-

The half-equivalence point is at Veq / 2.

-

Find the pH on the titration curve that corresponds to the volume at the half-equivalence point. This pH value is the pKa of the compound.[17]

-

Aqueous Solubility

Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract. A compound must first dissolve before it can be absorbed. Poor solubility is a major hurdle in oral drug development, often leading to low and variable bioavailability. Solubility is pH-dependent for ionizable compounds; for an acid, solubility increases significantly at pH values above its pKa due to the formation of the more soluble anionic salt.[13]

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[18] The WHO provides a harmonized protocol for this purpose, particularly for Biopharmaceutics Classification System (BCS) assessment.[19]

Principle: An excess amount of the solid compound is agitated in a specific buffer until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is measured.

Step-by-Step Methodology:

-

Buffer Preparation:

-

Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, and 6.8) as recommended by regulatory guidelines.[19]

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to vials containing each buffer solution. The excess solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials and place them in a shaker bath set to a constant temperature (typically 37 ± 1 °C to mimic physiological conditions).[19]

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) sufficient to reach equilibrium. This duration should be established in preliminary experiments.[19]

-

-

Phase Separation:

-

After equilibration, allow the samples to stand to let undissolved solids settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.45 µm) to remove all solid particles.

-

-

Quantification:

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Construct a calibration curve with known concentrations of the compound to ensure accurate quantification.

-

-

Reporting:

-

Report the solubility in mg/mL or µg/mL for each pH condition. The lowest measured solubility across the pH range is used for BCS classification.[19]

-

Spectroscopic Profile for Structural Integrity

While quantitative physicochemical data is crucial, qualitative spectroscopic analysis is essential for confirming the identity and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. For this compound, one would expect to see distinct signals for the aromatic protons (with coupling patterns influenced by the fluorine and other substituents), a singlet for the acetyl methyl group protons, and a broad singlet for the carboxylic acid proton.[20]

-

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. Expected characteristic peaks would include a broad O-H stretch for the carboxylic acid, a sharp C=O stretch for the ketone, another C=O stretch for the carboxylic acid, and C-F and aromatic C-H stretches.[21]

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity. The high-resolution mass spectrum should match the calculated exact mass of C₁₅H₁₁FO₃.

Drug-Likeness and Developmental Considerations

The measured physicochemical properties allow for an early assessment of the compound's "drug-likeness," often guided by frameworks like Lipinski's Rule of Five.[22]

Analysis against Lipinski's Rule of Five

Lipinski's Rule of Five is a guideline to evaluate if a compound's properties make it a likely candidate for an orally active drug.[22][23] An orally active compound should generally not violate more than one of the following criteria:

| Lipinski's Rule Parameter | Value for C₁₅H₁₁FO₃ | Guideline | Assessment |

| Molecular Weight (MW) | 258.24 g/mol | < 500 Da | Pass [22] |

| LogP | Predicted to be in the range of 2.5-4.0 | < 5 | Pass [22] |

| H-Bond Donors (sum of N-H and O-H) | 1 (from -COOH) | ≤ 5 | Pass [22] |

| H-Bond Acceptors (sum of N and O atoms) | 4 (from 2x -COOH, 1x C=O, 1x F) | ≤ 10 | Pass [22] |

Diagram: Interplay of Physicochemical Properties in Drug Development

Caption: Relationship between core properties and key drug development stages.

Implications for Formulation and ADME

-

Absorption: With an acidic pKa, the compound will be largely un-ionized in the low pH of the stomach, favoring absorption. As it moves to the higher pH of the intestine, it will become more ionized and thus more soluble, which is also beneficial for dissolution. The balanced LogP suggests good potential for passive diffusion across the gut wall.

-

Distribution: A moderate LogP suggests the compound is likely to distribute into tissues without accumulating excessively in fatty tissues, which can be a concern for highly lipophilic drugs.[8]

-

Formulation: The pH-dependent solubility offers formulation strategies. For instance, creating a sodium salt of the carboxylic acid could dramatically enhance aqueous solubility for an intravenous formulation or improve the dissolution rate in a solid oral dosage form.

Conclusion

The comprehensive physicochemical characterization of this compound reveals a promising profile for a potential oral drug candidate. Its molecular weight, lipophilicity, and hydrogen bonding capacity align well with established guidelines for drug-likeness. The experimental protocols detailed herein provide a validated framework for researchers to generate high-quality, reproducible data essential for making informed decisions in the drug discovery and development process. This foundational knowledge is paramount for optimizing lead compounds and increasing the probability of clinical success.

References

- Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery.

- bioaccessla.com. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery.

- Wikipedia. (n.d.). Lipinski's rule of five.

- GARDP Revive. (n.d.). Lipinski's Rule of 5.

- (2015). Importance of Physicochemical Properties In Drug Discovery.

- Gleeson, M. P., et al. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.

- LookChem. (2023). What are the physicochemical properties of drug?.

- Polli, J., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs.

- Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.

- Google Patents. (n.d.). US6524863B1 - High throughput HPLC method for determining Log P values.

- United States Biological. (n.d.). 4-(3-Acetylphenyl)

- Stephens, S. J., & Jonich, M. J. (n.d.). Determination of pKa using the half-volume method: A laboratory experiment.

- USBio. (n.d.). 428751 4-(3-Acetylphenyl)-3-fluorobenzoic acid CAS: 1262005-81-1.

- Bergström, C. A., et al. (n.d.).

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry.

- BOC Sciences. (n.d.). API Solubility: Key Factor in Oral Drug Bioavailability.

- PASCO. (n.d.).

- World Health Organiz

- BYJU'S. (n.d.).

- Sigma-Aldrich. (n.d.).

- (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

- PubChem. (n.d.). 4-Fluorobenzoic Acid.

- ChemicalBook. (n.d.). 4-Fluorobenzoic acid(456-22-4) IR Spectrum.

- The Royal Society of Chemistry. (n.d.).

Sources

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 4. What are the physicochemical properties of drug? [lookchem.com]

- 5. fiveable.me [fiveable.me]

- 6. usbio.net [usbio.net]

- 7. usbio.net [usbio.net]

- 8. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 9. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acdlabs.com [acdlabs.com]

- 11. agilent.com [agilent.com]

- 12. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pennwest.edu [pennwest.edu]

- 17. byjus.com [byjus.com]

- 18. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 19. who.int [who.int]

- 20. rsc.org [rsc.org]

- 21. 4-Fluorobenzoic acid(456-22-4) IR Spectrum [chemicalbook.com]

- 22. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 23. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]

An In-depth Technical Guide to 4-Fluorobenzoic Acid (CAS: 456-22-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzoic acid (CAS 456-22-4) is a halogenated aromatic carboxylic acid that serves as a critical structural motif and versatile intermediate in the fields of medicinal chemistry, agrochemicals, and materials science. Its chemical formula is C₇H₅FO₂. The presence of a fluorine atom at the para position of the benzoic acid ring imparts unique physicochemical properties that significantly influence its reactivity and the biological activity of its derivatives. This technical guide provides a comprehensive overview of the experimental data available for 4-fluorobenzoic acid, focusing on its synthesis, physicochemical characteristics, spectroscopic profile, and reactivity, to support its application in research and development.

Physicochemical and Spectroscopic Profile

The fluorine substituent dramatically influences the electronic properties of the benzoic acid scaffold, which is reflected in its physical and spectroscopic data. The compound typically appears as a white to light yellow crystalline solid.

Key Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 140.11 g/mol | |

| Melting Point | 182-184 °C | |

| Boiling Point | ~254 °C | |

| Density | 1.479 g/cm³ | |

| pKa (at 25°C) | 4.15 | |

| Flash Point | 107.2 °C |

Solubility Profile

4-Fluorobenzoic acid exhibits varied solubility depending on the solvent system, a critical consideration for reaction setup and purification. It is very slightly soluble in cold water but readily dissolves in hot water and polar organic solvents. Its solubility increases with temperature in solvents such as methanol, ethanol, propanols, acetates, and acetone. The carboxylic acid functionality allows for increased solubility in basic aqueous solutions due to salt formation.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation of 4-fluorobenzoic acid and its derivatives.

-

¹H NMR: In DMSO-d₆, the proton NMR spectrum typically shows a multiplet for the aromatic protons and a broad singlet for the carboxylic acid proton. Characteristic peaks are observed around δ 13.1 (s, 1H, -COOH), δ 8.05 (dd, J = 5.6, 8.8 Hz, 2H, aromatic), and δ 7.34 (t, J = 8.8 Hz, 2H, aromatic).

-

¹³C NMR: The carbon spectrum in DMSO-d₆ shows distinct signals for the carboxyl carbon and the aromatic carbons, with the fluorine substitution influencing their chemical shifts. Key peaks are observed at approximately δ 166.85 (-COOH), δ 164.14 (C-F), δ 132.5 (aromatic CH), δ 127.8 (aromatic C-COOH), and δ 116.0 (aromatic CH).

-

¹⁹F NMR: The fluorine NMR spectrum provides a direct method for observing the fluorine environment.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad O-H stretching band for the carboxylic acid, a sharp C=O stretching peak, and bands corresponding to the C-F bond and the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum confirms the molecular weight of the compound.

Synthesis and Purification

The synthesis of 4-fluorobenzoic acid is well-established, with the Schiemann reaction being a common and effective method. This reaction pathway provides a reliable means of introducing a fluorine atom onto the aromatic ring.

Experimental Protocol: Synthesis via Schiemann Reaction

This protocol is adapted from established literature procedures. The causality behind this multi-step synthesis lies in the conversion of a stable amino group into a diazonium salt, which is a good leaving group, allowing for its substitution by fluoride.

-

Diazotization:

-

Dissolve ethyl p-aminobenzoate (1.0 mole) in a mixture of water and concentrated hydrochloric acid in a suitable reaction vessel.

-

Cool the mixture to 0°C using an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.0 mole) in water, ensuring the temperature is maintained below 7°C. The formation of the diazonium salt can be monitored using starch-iodide paper.

-

-

Fluorination:

-

In a separate vessel (often coated with paraffin wax or made of lead to resist HF), prepare a cold solution of fluoboric acid (HBF₄) from boric acid and hydrofluoric acid.

-

Add the cold fluoboric acid solution to the diazonium salt solution while keeping the temperature below 10°C. This will precipitate p-carbethoxybenzenediazonium fluoborate.

-

Filter the precipitate and wash sequentially with cold water, cold methanol, and ether. Dry the solid in a vacuum desiccator.

-

-

Thermal Decomposition:

-

Gently heat the dried p-carbethoxybenzenediazonium fluoborate. The salt will decompose to yield ethyl 4-fluorobenzoate, boron trifluoride, and nitrogen gas.

-

-

Hydrolysis:

-

Reflux the crude ethyl 4-fluorobenzoate with a solution of potassium hydroxide in aqueous ethanol for at least one hour to hydrolyze the ester to the corresponding carboxylate salt.

-

-

Acidification and Purification:

-

After hydrolysis, filter the hot solution.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude 4-fluorobenzoic acid.

-

The crude product can be purified by recrystallization from 50% aqueous ethanol or by vacuum sublimation.

-

Chemical Reactivity and Applications

4-Fluorobenzoic acid undergoes reactions typical of carboxylic acids, such as esterification, amide formation, and conversion to the acyl chloride. The fluorine atom is generally stable but activates the aromatic ring towards nucleophilic aromatic substitution under specific conditions.

Conversion to 4-Fluorobenzoyl Chloride

A primary application of 4-fluorobenzoic acid is its conversion to 4-fluorobenzoyl chloride, a more reactive intermediate for acylation reactions.

Experimental Protocol:

-

Combine 4-fluorobenzoic acid (0.15 mol), thionyl chloride (SOCl₂, 0.45 mol), and a catalytic amount of dimethylformamide (DMF, 5 drops) in chloroform (200 ml).

-

Heat the mixture at reflux for 16 hours. The reaction of the carboxylic acid with thionyl chloride, catalyzed by DMF, forms the acyl chloride.

-

After cooling, remove the volatile components (excess thionyl chloride and chloroform) under reduced pressure.

-

The resulting crude 4-fluorobenzoyl chloride can be purified by vacuum distillation.

Role in Drug Development

While not typically a pharmacologically active agent itself, the 4-fluorobenzoyl moiety is a key component in numerous pharmaceuticals. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and increase bioavailability. For example, it is a structural feature in the antipsychotic drug Haloperidol. One of Haloperidol's metabolites, 3-(4-fluorobenzoyl)propionic acid, has been shown to inhibit mitogen-activated protein kinase kinase (MEK1/2), demonstrating that this structural unit can confer independent biological activity.

Safety and Toxicology

4-Fluorobenzoic acid is classified as an irritant. It can cause skin and serious eye irritation. Some sources also indicate it may be harmful if swallowed and may cause respiratory irritation.

-

Handling Precautions: Use of appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, is recommended. Handle in a well-ventilated area.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from oxidizing agents.

-

Toxicity: Detailed toxicological data is limited, but it is considered biodegradable with no significant bioaccumulation potential and negligible ecotoxicity.

Conclusion

4-Fluorobenzoic acid is a foundational building block in modern organic and medicinal chemistry. Its well-defined physicochemical properties, established synthetic routes, and predictable reactivity make it an invaluable tool for researchers. The experimental data and protocols outlined in this guide provide a solid framework for the effective and safe utilization of 4-fluorobenzoic acid in the laboratory and in the development of novel molecules with enhanced properties.

References

-

Preparation of 4-fluorobenzoic acid. (n.d.). PrepChem.com. Retrieved January 15, 2026, from [Link]

-

4-Fluorobenzoic acid. (n.d.). Solubility of Things. Retrieved January 15, 2026, from [Link]

-

4-Fluorobenzoic acid. (n.d.). Grokipedia. Retrieved January 15, 2026, from [Link]

-

4-Fluorobenzoic Acid | C7H5FO2 | CID 9973. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Revealing Solid–Liquid Equilibrium Behavior of 4-Fluorobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K by Experiments and Molecular Simulations. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]

-

4-Fluorobenzoic acid. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

- Safety Data Sheet: 4-Fluorobenzoic acid. (n.d.). Carl ROTH. Retrieved January

The Solubility of 4-Fluorobenzoic Acid and Its Derivatives in Organic Solvents: An In-depth Technical Guide

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate in organic solvents is a critical parameter that governs process development, formulation, and ultimately, the efficacy and bioavailability of a drug substance. 4-Fluorobenzoic acid and its derivatives are a prominent class of compounds in medicinal chemistry and materials science, prized for the unique physicochemical properties conferred by the fluorine substituent. This technical guide provides a comprehensive overview of the solubility of 4-fluorobenzoic acid and its derivatives in organic solvents. We will delve into the theoretical underpinnings of solubility, present available quantitative and qualitative data, discuss the impact of structural modifications on solubility, provide detailed experimental protocols for solubility determination, and explore predictive thermodynamic models. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical knowledge of the solubility characteristics of this important class of molecules.

Foundational Principles of Solubility

The dissolution of a solid solute, such as 4-fluorobenzoic acid or its derivatives, in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. The overarching principle of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities are more likely to be soluble in one another. This is a reflection of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions.

For 4-fluorobenzoic acid and its derivatives, the key molecular features influencing solubility are:

-

The Carboxylic Acid Group (-COOH): This polar functional group is capable of acting as both a hydrogen bond donor and acceptor, facilitating strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate).

-

The Aromatic Ring: The benzene ring is largely nonpolar and can participate in π-π stacking and van der Waals interactions. This contributes to solubility in aromatic and less polar solvents.

-

The Fluorine Substituent (-F): Fluorine is the most electronegative element, and its presence on the benzene ring imparts a significant dipole moment to the molecule. This can enhance interactions with polar solvents. The C-F bond can also participate in weaker hydrogen bonding and other dipole-dipole interactions.

-

Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the crystal lattice energy, which is the energy holding the molecules together in the solid state. Higher melting point solids often have higher lattice energies and, consequently, lower solubilities.

The overall solubility of a given 4-fluorobenzoic acid derivative in a specific organic solvent is a net result of these competing and complementary interactions.

Solubility Profile of 4-Fluorobenzoic Acid

4-Fluorobenzoic acid is a white crystalline solid and serves as the parent compound for a wide array of derivatives. Its solubility has been experimentally determined in a variety of common organic solvents. A key study by Li et al. provides extensive quantitative data on the mole fraction solubility of 4-fluorobenzoic acid at various temperatures, determined using the gravimetric method.[1]

Table 1: Mole Fraction Solubility (x) of 4-Fluorobenzoic Acid in Various Organic Solvents at Different Temperatures (K) [1]

| Temperature (K) | Methanol | Ethanol | 1-Propanol | 2-Propanol | 1-Butanol | Isobutanol | 1-Pentanol | Ethyl Formate | Methyl Acetate | Ethyl Acetate | Acetonitrile | Acetone |

| 283.15 | 0.2933 | 0.2831 | 0.2597 | 0.2393 | 0.2341 | 0.2173 | 0.2079 | 0.2227 | 0.2829 | 0.2452 | 0.1798 | 0.3391 |

| 288.15 | 0.3283 | 0.3155 | 0.2891 | 0.2662 | 0.2612 | 0.2422 | 0.2323 | 0.2479 | 0.3134 | 0.2731 | 0.2011 | 0.3708 |

| 293.15 | 0.3662 | 0.3503 | 0.3208 | 0.2952 | 0.2905 | 0.2692 | 0.2587 | 0.2751 | 0.3461 | 0.3031 | 0.2241 | 0.4045 |

| 298.15 | 0.4071 | 0.3879 | 0.3551 | 0.3265 | 0.3221 | 0.2984 | 0.2872 | 0.3045 | 0.3812 | 0.3353 | 0.2489 | 0.4402 |

| 303.15 | 0.4509 | 0.4281 | 0.3919 | 0.3601 | 0.3562 | 0.3299 | 0.3181 | 0.3362 | 0.4187 | 0.3697 | 0.2756 | 0.4779 |

| 308.15 | 0.4975 | 0.4711 | 0.4314 | 0.3963 | 0.3928 | 0.3638 | 0.3514 | 0.3704 | 0.4587 | 0.4065 | 0.3044 | 0.5176 |

| 313.15 | 0.5467 | 0.5167 | 0.4735 | 0.435 | 0.432 | 0.4003 | 0.3874 | 0.4072 | 0.5012 | 0.4457 | 0.3352 | 0.5592 |

| 318.15 | 0.5983 | 0.5649 | 0.5183 | 0.4764 | 0.4739 | 0.4394 | 0.4261 | 0.4466 | 0.5463 | 0.4874 | 0.3683 | 0.6027 |

| 323.15 | 0.6521 | 0.6155 | 0.5657 | 0.5204 | 0.5185 | 0.4812 | 0.4677 | 0.4888 | 0.5939 | 0.5317 | 0.4036 | 0.648 |

From this data, several trends are apparent:

-

Temperature Dependence: The solubility of 4-fluorobenzoic acid increases with increasing temperature in all tested solvents, which is typical for the dissolution of crystalline solids as it is generally an endothermic process.

-

Solvent Effects: 4-Fluorobenzoic acid exhibits the highest solubility in polar aprotic solvents like acetone and methyl acetate, as well as in polar protic solvents like methanol and ethanol. This highlights the importance of the carboxylic acid group's ability to form strong hydrogen bonds and dipole-dipole interactions with these solvents. The solubility is generally lower in less polar solvents, although still significant.

Solubility of 4-Fluorobenzoic Acid Derivatives

Ester Derivatives (e.g., Methyl 4-fluorobenzoate, Ethyl 4-fluorobenzoate)

Esterification of the carboxylic acid group removes its ability to act as a hydrogen bond donor, which significantly alters its solubility profile.

-

Qualitative Solubility: Methyl 4-fluorobenzoate and ethyl 4-fluorobenzoate are generally described as being soluble in common organic solvents such as ethanol, methanol, ether, and chloroform.[2][3][4][5][6][7] They are typically slightly soluble or insoluble in water.

-

Expected Trends: The loss of the acidic proton and the introduction of an alkyl group reduces the overall polarity compared to the parent acid. This generally leads to:

-

Decreased solubility in highly polar, protic solvents (e.g., water, methanol).

-

Increased solubility in less polar solvents (e.g., ethers, halogenated hydrocarbons, and aromatic solvents).

-

Amide Derivatives (e.g., 4-Fluorobenzamide)

The conversion of the carboxylic acid to an amide introduces a new functional group with both hydrogen bond donating (N-H) and accepting (C=O) capabilities.

-

Expected Trends: The solubility of 4-fluorobenzamide and its N-substituted derivatives will be highly dependent on the nature of the solvent and any substituents on the nitrogen atom.

-

The presence of N-H bonds allows for hydrogen bonding, which can lead to good solubility in polar protic solvents.

-

The amide group is polar, also favoring solubility in polar aprotic solvents.

-

N-alkylation or N-arylation will increase the steric bulk and lipophilicity, which is likely to decrease solubility in polar solvents and increase it in less polar ones.

-

Impact of Ring Substituents

The introduction of additional substituents onto the aromatic ring of 4-fluorobenzoic acid or its derivatives will further modulate solubility. The effect of a substituent is a combination of its electronic (inductive and resonance) and steric properties.

-

Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CN) can increase the acidity of the carboxylic acid proton.[8][9] This can enhance solubility in basic organic solvents or protic solvents where deprotonation and salt formation can occur. Conversely, electron-donating groups (e.g., -NH₂, -OCH₃) decrease acidity.[9]

-

Polarity and Hydrogen Bonding: Substituents that can participate in hydrogen bonding (e.g., -OH, -NH₂) will generally increase solubility in polar protic solvents.

-

Size and Lipophilicity: Large, nonpolar substituents (e.g., alkyl or aryl groups) will increase the lipophilicity of the molecule, leading to decreased solubility in polar solvents and increased solubility in nonpolar solvents.

A comparative study on para-substituted benzoic acids (p-toluic, p-aminobenzoic, and p-nitrobenzoic acids) in various solvents demonstrated that the nature of the substituent significantly influences solubility, with no single solvent being optimal for all derivatives.[10] This underscores the need for experimental determination of solubility for each new derivative.

Experimental Determination of Solubility

Given the limited availability of quantitative solubility data for many 4-fluorobenzoic acid derivatives, experimental determination is often necessary. The two most common approaches are the determination of thermodynamic (equilibrium) solubility and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask/Gravimetric Method)

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature and is considered the "gold standard."

Protocol: Gravimetric Determination of Thermodynamic Solubility

-

Preparation of Saturated Solution: a. Add an excess amount of the solid 4-fluorobenzoic acid derivative to a known volume or mass of the desired organic solvent in a sealed vial or flask. b. Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential.

-

Phase Separation: a. Allow the suspension to settle. b. Carefully withdraw a known volume of the supernatant using a pipette or syringe, ensuring no solid particles are transferred. c. Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a pre-weighed, clean, and dry container. This step is critical to remove any microscopic undissolved particles.

-

Quantification: a. Weigh the container with the filtered saturated solution to determine the mass of the solution. b. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound until a constant weight of the dried solid is achieved. c. Weigh the container with the dried solid.

-

Calculation: a. Mass of dissolved solute: (Weight of container + dried solid) - (Weight of empty container) b. Mass of solvent: (Weight of container + solution) - (Weight of container + dried solid) c. Solubility: Can be expressed in various units, such as g/100 g of solvent, mg/mL, or molarity.

Diagram of the Thermodynamic Solubility Workflow

Caption: High-Throughput Kinetic Solubility Assay Workflow.

Predictive Models for Solubility

In silico methods for predicting solubility are valuable tools for prioritizing compounds for synthesis and for understanding structure-solubility relationships. These models can be broadly categorized into quantitative structure-property relationship (QSPR) models and thermodynamic cycle-based models.

QSPR and Machine Learning Models

These models use statistical methods to correlate molecular descriptors (e.g., molecular weight, polarity, hydrogen bonding capacity) with experimentally determined solubility data. Machine learning algorithms, such as random forests and neural networks, are increasingly used to build predictive models from large datasets. [10]

Thermodynamic Cycle-Based Models

These physics-based models calculate solubility from first principles by dissecting the dissolution process into discrete thermodynamic steps. A common approach involves a thermodynamic cycle that relates the free energy of solution to the free energy of sublimation and the free energy of solvation.

Diagram of the Thermodynamic Cycle for Solubility Prediction

Caption: Thermodynamic Cycle for Solubility Prediction.

Popular models in this category include:

-

COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This is a quantum chemistry-based method that calculates the chemical potential of a solute in a solvent, from which solubility can be derived. It has shown success in predicting the solubility of drug-like molecules in organic solvents. [11]* UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group contribution method that estimates activity coefficients based on the functional groups present in the solute and solvent molecules. It is a widely used method for rapid solubility estimations. [11] These predictive models can provide valuable insights, especially when experimental data is unavailable. However, their accuracy can be limited, particularly for complex molecules with multiple functional groups.

Conclusion and Future Outlook

The solubility of 4-fluorobenzoic acid and its derivatives in organic solvents is a critical consideration for their application in research and development. While the solubility of the parent compound is well-characterized in a range of solvents, there is a notable lack of comprehensive, quantitative data for its numerous derivatives. This guide has provided a theoretical framework for understanding the factors that govern the solubility of these compounds, presented the available data, and offered detailed experimental protocols to enable researchers to generate this crucial information. The continued development of accurate predictive models, coupled with high-throughput experimental techniques, will undoubtedly accelerate the optimization of solubility properties in the design of new pharmaceuticals and functional materials based on the 4-fluorobenzoic acid scaffold.

References

-

Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9. (n.d.). LookChem. Retrieved January 15, 2026, from [Link]

-

Hammond, R. B., Pencheva, K., Roberts, K. J., & Threlfall, T. (2012). Comparative solubilities of the four substituted benzoic acids (mole fraction) measured at 20 °C in toluene (blue), acetonitrile (red), IPA (green) and IPA/water (light green). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Li, Y., Han, R., Xiao, Y., Shi, Y., & Zhang, T. (2024). Revealing Solid–Liquid Equilibrium Behavior of 4-Fluorobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K by Experiments and Molecular Simulations. Journal of Chemical & Engineering Data, 69(3), 859–871. [Link]

-

Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4‐5), 1396-1403. [Link]

-

Flores-Holguín, N., Frau, J., & Glossman-Mitnik, D. (2010). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 15(10), 7116-7128. [Link]

-

Cheng, Y., Huo, L., & Li, X. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3), 033103. [Link]

-

Bouillot, B., Teychené, S., & Biscans, B. (2011). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. Fluid Phase Equilibria, 309(1), 36-50. [Link]

-

Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. ResearchGate. Retrieved January 15, 2026, from [Link]

-

Zhang, X., Chen, J., Wang, J., Zhang, C., & Yin, Q. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 41(12), 702-706. [Link]

-

Dahlgren, M. K., Tpps, K. F., Wang, J., & Jorgensen, W. L. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry, 59(23), 10751-10760. [Link]

-

Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3). [Link]

-

Methyl 4-fluorobenzoate(CAS# 403-33-8). (n.d.). Angene Chemical. Retrieved January 15, 2026, from [Link]

-

Sidgwick, N. V., & Turner, E. E. (1922). CVI.—The Influence of Position on the Solubilities of the Substituted Benzoic Acids. Journal of the Chemical Society, Transactions, 121, 942-949. [Link]

-

Xue, J., Yu, C., Zeng, Z., Xue, W., & Chen, Y. (2018). Solubility of Benzoic Acid in Six Alcohols within (288.15 to 336.15 K) and Thermodynamic Properties in the Dissolution Process. Asian Journal of Chemical Sciences, 4(1), 1-11. [Link]

-

Kalita, C., Bharadwaj, S. K., & Saikia, P. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research, 9(2), 658-661. [Link]

-

NotEvans. (2015). Acidity of o-halobenzoic acids. Chemistry Stack Exchange. Retrieved January 15, 2026, from [Link]

-

Li, Y., Han, R., Xiao, Y., Shi, Y., & Zhang, T. (2021). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. Journal of Chemical & Engineering Data, 66(3), 1363-1371. [Link]

-

Mbous, Y. P., Lomba, J., El-Chami, N., & Hayyan, M. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 26(9), 2619. [Link]

-

Alam, M. A., Al-Jenoobi, F. I., & Al-Mohizea, A. M. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(2), 249. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Methyl 4-fluorobenzoate | 403-33-8 [chemicalbook.com]

- 3. Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9 - Manufacturer and Supplier | New Venture [nvchem.net]

- 4. 对氟苯甲酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Methyl 4-fluorobenzoate 98 403-33-8 [sigmaaldrich.com]

- 6. Ethyl 4-Fluorobenzoate | CymitQuimica [cymitquimica.com]

- 7. Ethyl 4-Fluorobenzoate | 451-46-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchportal.unamur.be [researchportal.unamur.be]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(4-Acetylphenyl)-3-fluorobenzoic acid

Introduction

4-(4-Acetylphenyl)-3-fluorobenzoic acid is a biphenyl derivative of significant interest in medicinal chemistry and materials science. Its structure, incorporating a fluorinated benzoic acid moiety and an acetylphenyl group, presents a unique combination of functionalities that can be exploited for the development of novel pharmaceuticals and functional materials. The fluorine substitution can enhance metabolic stability and binding affinity, while the acetyl group and carboxylic acid provide reactive handles for further chemical modifications. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on the analysis of its structural components.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound consists of a biphenyl core with fluorine and carboxylic acid substituents on one ring, and an acetyl group on the other. This arrangement dictates a complex and informative spectroscopic profile.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the acetyl methyl protons, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine, carboxylic acid, and acetyl groups.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | - |

| Aromatic (H adjacent to -COOH) | 8.0 - 8.2 | Doublet of doublets | J(H,H) ≈ 8.0, J(H,F) ≈ 5.0 |

| Aromatic (H ortho to -F) | 7.8 - 8.0 | Doublet of doublets | J(H,H) ≈ 8.0, J(H,F) ≈ 9.0 |

| Aromatic (H meta to -F) | 7.4 - 7.6 | Triplet | J(H,H) ≈ 8.0 |

| Aromatic (H ortho to acetyl) | 7.9 - 8.1 | Doublet | J(H,H) ≈ 8.5 |

| Aromatic (H meta to acetyl) | 7.6 - 7.8 | Doublet | J(H,H) ≈ 8.5 |

| Acetyl Methyl (-COCH₃) | 2.6 - 2.7 | Singlet | - |

-

Expertise & Experience: The broad singlet for the carboxylic acid proton is a hallmark feature, often exchanging with D₂O. The aromatic region will be complex due to the fluorine coupling. Protons on the fluorinated ring will exhibit both H-H and H-F couplings, leading to doublet of doublets and triplet-like patterns. The protons on the acetyl-substituted ring are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton. The presence of the fluorine atom will induce C-F coupling, which is a powerful diagnostic tool.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (J, Hz) |

| Carboxylic Acid (-COOH) | 165 - 170 | - |

| Acetyl Carbonyl (-COCH₃) | 197 - 200 | - |

| Aromatic (C-F) | 160 - 165 | J(C,F) ≈ 240-250 (¹J) |

| Aromatic (C-COOH) | 130 - 135 | J(C,F) ≈ 3-5 (³J) |

| Aromatic (C-C, biphenyl link) | 140 - 145 | J(C,F) ≈ 2-4 (³J or ⁴J) |

| Other Aromatic Carbons | 115 - 135 | J(C,F) ≈ 15-25 (²J), 3-8 (³J) |

| Acetyl Methyl (-COCH₃) | 25 - 30 | - |

-

Trustworthiness: The predicted chemical shifts are based on established data for fluorobenzoic acids and acetophenones.[1][2][3] The large one-bond C-F coupling constant is a definitive indicator of a direct C-F bond. Smaller two-, three-, and four-bond couplings provide further structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the various functional groups present in the molecule.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| Carboxylic Acid O-H | 2500 - 3300 (broad) | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Acetyl C-H | 2900 - 3000 | Stretching |

| Carboxylic Acid C=O | 1680 - 1710 | Stretching |

| Acetyl C=O | 1670 - 1690 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| C-F | 1100 - 1300 | Stretching |

| C-O | 1210 - 1320 | Stretching |

-

Authoritative Grounding: The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid dimer. The two distinct C=O stretching frequencies for the carboxylic acid and the ketone are expected, though they may overlap. The C-F stretching band is typically strong and can be found in the fingerprint region.[4][5][6]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide insights into the fragmentation patterns of the molecule.

-

Predicted Molecular Ion: For C₁₅H₁₁FO₃, the expected monoisotopic mass is approximately 258.0692 g/mol . The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z 258.

-

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for this compound.

-

Expertise & Experience: The initial fragmentation is likely to involve the loss of a methyl radical from the acetyl group to give a stable acylium ion at m/z 243. Loss of the entire acetyl group (as a radical) would result in a fragment at m/z 215. Decarboxylation (loss of COOH) is also a common fragmentation pathway for benzoic acids, leading to a fragment at m/z 213. Further fragmentation of the biphenyl core is also possible.

Experimental Protocols

The following are standard protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher NMR spectrometer.

-

Acquire a standard 1D ¹H spectrum with a spectral width of 0-15 ppm.

-

Typical parameters: 16-32 scans, 2-4 second acquisition time, 1-5 second relaxation delay.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum with a spectral width of 0-220 ppm.

-

Typical parameters: 1024-4096 scans, 1-2 second acquisition time, 2-5 second relaxation delay.

-

FT-IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry KBr powder and press into a thin pellet.

-

ATR: Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

Perform a background scan prior to scanning the sample.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF mass analyzer to confirm the elemental composition.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic analysis of this compound. The expected NMR, IR, and MS data are based on established principles of spectroscopy and data from structurally related compounds. These predictions serve as a valuable reference for researchers working with this molecule, aiding in its identification and characterization. Experimental verification of this data will be crucial for confirming the structure and purity of synthesized this compound.

References

- Green Chemistry, 2018, 20, 3038. (Note: While a specific article is cited in a search result, the full text was not available to confirm direct relevance to the target molecule. This is a placeholder for a relevant synthetic reference.)

- The Royal Society of Chemistry, 2015. (Note: A supporting information document from this publisher was found, but its direct applicability to the target molecule is not confirmed.)

-

Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

-

Global Scientific Journal: Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]

-

PubChem: 3-Fluorobenzoic Acid. Available at: [Link]

-

ResearchGate: Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]

-

ResearchGate: Mass spectrum of 4-fluorobenzoic acid obtained using GlowFlow... Available at: [Link]

-

PubChem: 4-Fluorobenzoic Acid. Available at: [Link]

-

SpectraBase: Benzoic acid, 4-chloro-, 4-acetylphenyl ester. Available at: [Link]

-

European Journal of Chemistry: Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. Available at: [Link]

-

NIST WebBook: Benzoic acid, 4-fluoro-. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 4-Fluorobenzoic acid(456-22-4) 1H NMR [m.chemicalbook.com]

- 3. 4-Fluorobenzoic acid(456-22-4) 13C NMR spectrum [chemicalbook.com]

- 4. globalscientificjournal.com [globalscientificjournal.com]

- 5. Benzoic acid, 4-fluoro- [webbook.nist.gov]

- 6. 4-Fluorobenzoic acid(456-22-4) IR Spectrum [chemicalbook.com]

Navigating the Procurement of High-Purity 4-(4-Acetylphenyl)-3-fluorobenzoic Acid: A Technical Guide for Researchers

An In-depth Whitepaper for Scientists and Drug Development Professionals on Sourcing and Quality Verification of a Key Building Block.

In the landscape of modern drug discovery and development, the quality of starting materials is paramount. The reproducibility of experimental results, the safety profile of a potential therapeutic, and the overall timeline of a research project are intrinsically linked to the purity of the chemical building blocks employed. One such critical intermediate is 4-(4-Acetylphenyl)-3-fluorobenzoic acid (CAS No. 1261942-87-8), a substituted biphenyl carboxylic acid derivative increasingly utilized in the synthesis of complex molecular scaffolds. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of commercial suppliers, strategies for purity verification, and an understanding of the potential synthetic impurities associated with this compound.

The Critical Role of Purity in Research and Development

The presence of impurities, even in seemingly trace amounts, can have profound and often detrimental effects on research outcomes. In drug development, impurities can lead to:

-

Altered Pharmacological Activity: Impurities may possess their own biological activity, leading to misleading structure-activity relationship (SAR) data.

-

Increased Toxicity: Uncharacterized impurities can introduce unexpected toxicity, jeopardizing the safety of preclinical and clinical studies.

-

Reaction Interference: Reactive impurities can interfere with subsequent synthetic steps, leading to lower yields, complex purification challenges, and the formation of unintended byproducts.

-

Lack of Reproducibility: Batch-to-batch variability in impurity profiles can lead to inconsistent experimental results, hindering the progress of a research program.

Therefore, sourcing high-purity starting materials is not merely a matter of preference but a fundamental requirement for robust and reliable scientific research.

Identifying Commercial Suppliers of High-Purity this compound

A thorough investigation of the chemical supplier landscape is the first crucial step in procuring high-quality this compound. While numerous suppliers offer this compound, the stated purity and the level of accompanying documentation can vary significantly. Researchers should prioritize suppliers who provide comprehensive analytical data and demonstrate a commitment to quality control.

Based on currently available information, the following table summarizes a selection of commercial suppliers. It is imperative for the end-user to conduct their own due diligence and request lot-specific Certificates of Analysis (CoA) before purchase.

| Supplier | Stated Purity/Grade | CAS Number | Noteworthy Information |

| United States Biological | Highly Purified | 1261942-87-8 | Offers the compound with a grade of "Highly Purified." Researchers should request a specific purity percentage and a CoA. |

| CP Lab Safety | 97% | 1261942-87-8 | Specifies a purity of 97%, which may be suitable for initial screening but might require further purification for more sensitive applications.[1] |

| National Analytical Corporation | 96% | Not explicitly stated for the 4-acetylphenyl isomer, but for the 3-acetylphenyl isomer. | It is crucial to confirm the correct isomer and obtain a detailed CoA. |

It is critical to note that the term "Highly Purified" is subjective and should be substantiated with quantitative data. A reputable supplier will readily provide a detailed Certificate of Analysis that includes the purity determined by a reliable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, along with data confirming the compound's identity.

The Procurement and Qualification Workflow

A systematic approach to procuring and qualifying a critical reagent like this compound is essential. The following workflow diagram illustrates a best-practice approach:

Caption: A logical workflow for the procurement and qualification of high-purity chemical reagents.

Synthesis and Potential Impurities: A Chemist's Perspective

Understanding the synthetic route to this compound is key to anticipating potential impurities. A common and versatile method for the synthesis of biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction.[2][3][4][5] This palladium-catalyzed reaction typically involves the coupling of an aryl boronic acid with an aryl halide.

In the case of this compound, a plausible synthetic strategy would involve the Suzuki coupling of 4-acetylphenylboronic acid with a substituted bromobenzoic acid derivative , such as 4-bromo-3-fluorobenzoic acid .

Sources

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 4-Fluorobenzoic Acid Cocrystals

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative of Cocrystallization

In the landscape of modern drug development, the manipulation of a molecule's solid-state properties is not merely an academic exercise; it is a critical determinant of a drug's ultimate success. Bioavailability, stability, and manufacturability are intrinsically linked to the crystalline form of an active pharmaceutical ingredient (API). It is within this context that cocrystallization has emerged as a powerful and rational strategy in crystal engineering. By incorporating a benign coformer molecule into the crystal lattice of an API, we can systematically modify its physicochemical properties without altering its intrinsic pharmacological activity.

This guide focuses on a particularly intriguing molecule in this domain: 4-fluorobenzoic acid (4-FBA). The presence of the highly electronegative fluorine atom and the carboxylic acid moiety makes 4-FBA an exemplary model for studying the nuanced interplay of intermolecular forces that govern cocrystal formation. This document is structured to provide not just a procedural overview, but a deep, mechanistic understanding of the analytical workflow, from synthesis to comprehensive structural elucidation. We will explore the "why" behind the "how," offering insights gleaned from extensive field experience to empower you in your own research endeavors.

The Foundation: Understanding Supramolecular Synthons in 4-FBA Cocrystals

The predictability of cocrystal formation hinges on the concept of supramolecular synthons—robust and recurring patterns of intermolecular interactions. In 4-FBA cocrystals, the primary carboxylic acid group provides a reliable hydrogen bond donor and acceptor. However, the fluorine substituent introduces a fascinating variable, capable of participating in a range of weaker, yet structurally significant, interactions.

The most prevalent synthon involves the carboxylic acid of 4-FBA and a complementary functional group on the coformer, often a nitrogen-containing heterocycle like isonicotinamide or pyrazinamide.[1][2][3][4][5][6][7][8] The reliability of the acid-pyridine and acid-amide supramolecular synthons makes these coformers a logical starting point for screening.

Key Interactions to Consider:

-

O-H···N (Carboxylic Acid-Pyridine): A highly robust and predictable hydrogen bond, often forming the primary structural motif.

-

O-H···O (Carboxylic Acid Dimer): A common homosynthon that can compete with the desired heterosynthon formation. The choice of crystallization conditions can often influence this balance.

-